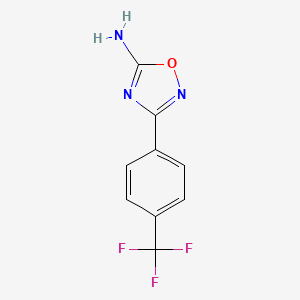

3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

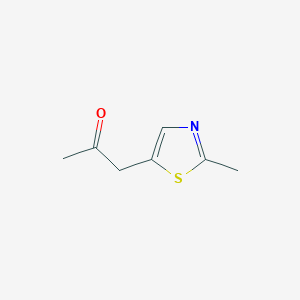

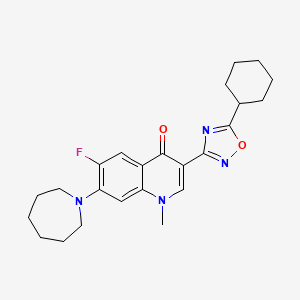

The compound is an organic molecule that contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazol-5-amine . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications

Electrochemical Sensing

3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: has been utilized in the development of electrochemical sensors. A polymeric layer derived from this compound, when deposited on a graphite electrode, has shown a significant affinity for synthetic stimulants . This application is particularly promising for the detection of substances like 2-aminoindane, buphedrone, and naphyrone in forensic samples without prior treatment .

Analytical Chemistry

In analytical chemistry, the compound’s derivative, when used as a coating on electrodes, enhances the electrochemical signal. This improvement is crucial for the quantitative and qualitative analysis of various substances through techniques like square wave voltammetry and electrochemical impedance spectroscopy .

Pharmaceutical Research

The trifluoromethyl group present in this compound is of great interest in pharmaceutical research. Compounds containing this group are often explored for their potential as receptor antagonists, which can be crucial in developing treatments for conditions like migraines where neurotransmitter regulation is necessary .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine have been investigated for their herbicidal properties. Specifically, they have been found to inhibit the enzyme PDS (phytoene desaturase) , which is essential for weed control in crop management .

Material Science

The compound’s derivatives are also being studied in material science for their potential in creating selective layers on electrodes. These layers can significantly amplify the detection capabilities of various sensors, which is beneficial for both environmental monitoring and industrial process control .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors, such as dopamine d2 and serotonin 5-ht 1a and 5-ht 2a receptors .

Mode of Action

Similar compounds have been shown to block the reuptake transporter protein, which is located in the presynaptic terminal .

Biochemical Pathways

Similar compounds have been shown to affect neurotransmitter circuits in the central nervous system, mainly dopaminergic and glutamatergic .

Pharmacokinetics

Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion . The lipophilicity of these compounds, expressed as Log D, falls within the range of 1.84–2.80, suggesting that they would show good oral absorption and the ability to cross lipid barriers .

Result of Action

Similar compounds have been shown to have promising antipsychotic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine. For instance, the thermal stability of similar compounds has been shown to be above 200 °C . Additionally, the solubility of these compounds was determined to be low to moderate in PBS, reflecting physiological pH, but significantly improved in an acidic environment .

properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYMOZGDTOTSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2957225.png)

![methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2957226.png)

![N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide](/img/structure/B2957229.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)

![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)